molecular formula C11H16N2O2 B13518298 tert-Butyl 2-(aminomethyl)nicotinate

tert-Butyl 2-(aminomethyl)nicotinate

Cat. No.: B13518298
M. Wt: 208.26 g/mol
InChI Key: GNPOTFNXILEQBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminomethyl)pyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a tert-butyl group, an aminomethyl group, and a carboxylate group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(aminomethyl)pyridine-3-carboxylate typically involves the reaction of 2-(aminomethyl)pyridine-3-carboxylic acid with tert-butyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

  • Solvent: Dichloromethane or another suitable organic solvent
  • Temperature: Room temperature to slightly elevated temperatures
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of tert-butyl 2-(aminomethyl)pyridine-3-carboxylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(aminomethyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxylate group to an alcohol or aldehyde.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the aminomethyl group.

Major Products Formed

    Oxidation: Formation of N-oxides

    Reduction: Formation of alcohols or aldehydes

    Substitution: Formation of substituted pyridine derivatives

Scientific Research Applications

Tert-butyl 2-(aminomethyl)pyridine-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-(aminomethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine-3-carboxylic acid: Lacks the tert-butyl group, resulting in different chemical properties.

    Tert-butyl 2-(aminomethyl)pyridine-4-carboxylate: Similar structure but with the carboxylate group at a different position on the pyridine ring.

    Tert-butyl 2-(aminomethyl)pyridine-3-carboxamide: Contains an amide group instead of a carboxylate group.

Uniqueness

Tert-butyl 2-(aminomethyl)pyridine-3-carboxylate is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and binding properties. This structural feature can enhance the compound’s stability and selectivity in various applications.

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

tert-butyl 2-(aminomethyl)pyridine-3-carboxylate

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-6-13-9(8)7-12/h4-6H,7,12H2,1-3H3

InChI Key

GNPOTFNXILEQBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.